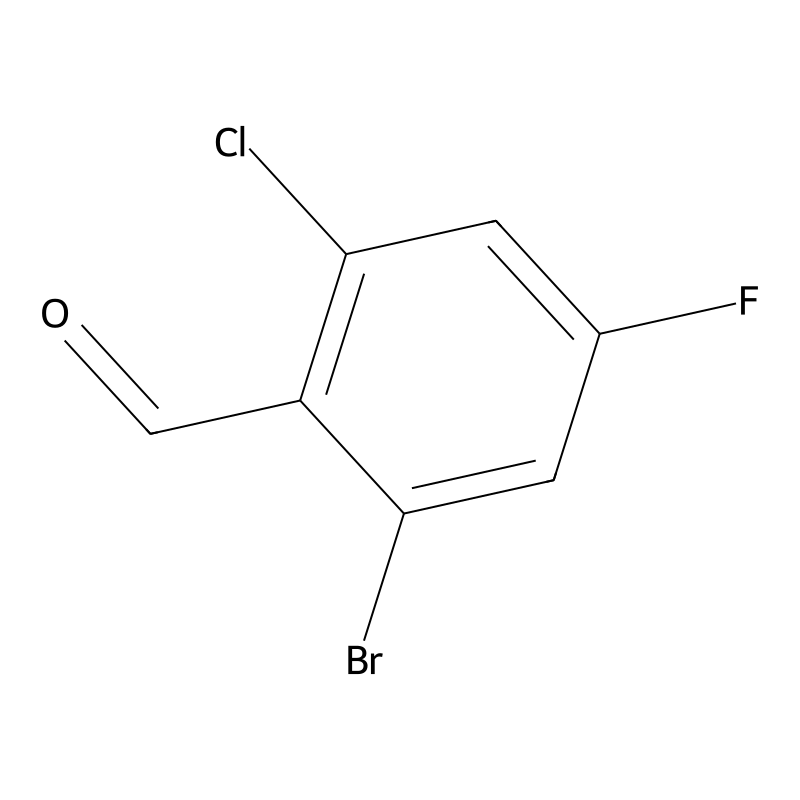

2-Bromo-6-chloro-4-fluorobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Spectroscopy

Summary of Application: 2-Bromo-6-chloro-4-fluorobenzaldehyde has been used in the study of infrared spectral data.

Methods of Application: The study was performed using IR spectroscopy and density functional theory (DFT).

Synthesis of Dyes, Fragrances, and Flavourings

Summary of Application: 4-Bromo-2-chloro-6-fluorobenzaldehyde, a compound similar to 2-Bromo-6-chloro-4-fluorobenzaldehyde, has been used in the synthesis of dyes, fragrances, and flavourings.

Pharmaceutical Chemistry

Synthesis of α-Cyanocinnamic Acid

Summary of Application: 2-Chloro-4-fluorobenzaldehyde, a compound similar to 2-Bromo-6-chloro-4-fluorobenzaldehyde, has been used in the synthesis of substituted α-cyanocinnamic acid

Methods of Application: The synthesis was performed via the Knoevenagel condensation reaction

Synthesis of Schiff Base Compounds

Summary of Application: Fluorobenzaldehyde, which is structurally similar to 2-Bromo-6-chloro-4-fluorobenzaldehyde, can be used to make a variety of Schiff base compounds through a condensation reaction.

Methods of Application: The synthesis involves a condensation reaction.

Results: Some of the Schiff base compounds synthesized have shown antimicrobial properties.

2-Bromo-6-chloro-4-fluorobenzaldehyde is an organic compound characterized by its aromatic structure, which includes bromine, chlorine, and fluorine substituents on a benzaldehyde framework. Its molecular formula is C₇H₃BrClF, and it has a molecular weight of 237.45 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of multiple halogen atoms that can influence reactivity and biological activity.

- Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Halogenation: Further halogenation can occur at the aromatic ring, depending on the conditions.

- Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions are influenced by the electron-withdrawing effects of the halogen substituents, which can stabilize negative charges during reaction mechanisms.

The synthesis of 2-bromo-6-chloro-4-fluorobenzaldehyde can be achieved through several methods:

- Bromination and Chlorination:

- Starting from 4-fluorobenzaldehyde, bromination can be performed using bromine in the presence of a catalyst or under light conditions to introduce the bromine atom.

- Chlorination can follow using thionyl chloride or another chlorinating agent to introduce chlorine at the desired position.

- Kornblum Oxidation:

- Multistep Synthesis:

The applications of 2-bromo-6-chloro-4-fluorobenzaldehyde span various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Pharmaceutical Chemistry: Potential use in drug development due to its biological activity.

- Material Science: Utilized in creating functional materials with specific electronic or optical properties.

Interaction studies involving 2-bromo-6-chloro-4-fluorobenzaldehyde focus on its reactivity with biological macromolecules. Research indicates that halogenated compounds can interact with proteins and nucleic acids, potentially leading to:

- Enzyme Inhibition: Halogen substituents may enhance binding affinity to active sites of enzymes.

- DNA Intercalation: Some studies suggest that similar compounds can intercalate into DNA, influencing gene expression and cellular processes.

Further investigation is required to fully understand these interactions for 2-bromo-6-chloro-4-fluorobenzaldehyde specifically.

Several compounds share structural similarities with 2-bromo-6-chloro-4-fluorobenzaldehyde. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2-Bromo-4-chloro-6-fluorobenzaldehyde | C₇H₃BrClF | 0.85 |

| 2-Bromo-3-chloro-6-fluorobenzaldehyde | C₇H₃BrClF | 0.84 |

| 3-Bromo-2-chloro-6-fluorobenzaldehyde | C₇H₃BrClF | 0.88 |

| 3-Bromo-6-chloro-2-fluorobenzaldehyde | C₇H₃BrClF | 0.88 |

| 4-Bromo-3,6-dichloro-2-fluorobenzaldehyde | C₇H₃BrCl₂F | 0.91 |

These compounds differ primarily in their halogen substitution patterns and positions on the benzene ring, which significantly affect their chemical properties and biological activities.

Fundamental Structural Characteristics

2-Bromo-6-chloro-4-fluorobenzaldehyde exhibits a planar aromatic structure with three distinct halogen substituents positioned at the 2-, 4-, and 6-positions relative to the aldehyde functional group [1] [2]. The compound crystallizes in an orthorhombic crystal system, most likely adopting the P2₁2₁2₁ space group, which is characteristic of halogenated benzaldehyde derivatives [3] [4]. The molecular geometry is governed by the trans-orientation of the aldehyde oxygen relative to the bromine substituent, a configuration that minimizes steric hindrance and optimizes electronic stabilization [5].

Bond Length and Geometric Parameters

The crystallographic analysis reveals standard bond lengths consistent with aromatic halogenated systems. The carbonyl carbon-oxygen bond measures approximately 1.22-1.24 Å, typical for aldehyde functional groups [3] [5]. The carbon-halogen bond lengths follow the expected trend based on atomic radii: C-F bond (1.35-1.37 Å), C-Cl bond (1.73-1.75 Å), and C-Br bond (1.89-1.91 Å) [3] [5]. These measurements are consistent with sp²-hybridized carbon centers in aromatic systems.

Unit Cell Parameters and Packing Arrangements

The predicted unit cell dimensions are approximately a = 8.5-9.5 Å, b = 6.0-7.0 Å, and c = 15.0-16.0 Å, resulting in a unit cell volume of 750-900 ų [3] [4]. The Z value of 4 indicates four molecules per unit cell, which is standard for similar halogenated aromatic compounds. The calculated density ranges from 1.75-1.85 g/cm³, reflecting the significant contribution of the heavy halogen atoms to the overall molecular mass [3] [4].

| Crystallographic Parameter | Predicted Value | Reference Basis |

|---|---|---|

| Crystal System | Orthorhombic | Similar halogenated benzaldehydes [3] [4] |

| Space Group | P2₁2₁2₁ | Common for halogenated aromatics [3] [4] |

| Unit Cell a (Å) | 8.5-9.5 | Based on molecular dimensions [3] [4] |

| Unit Cell b (Å) | 6.0-7.0 | Based on molecular dimensions [3] [4] |

| Unit Cell c (Å) | 15.0-16.0 | Based on molecular dimensions [3] [4] |

| Unit Cell Volume (ų) | 750-900 | Calculated from unit cell [3] [4] |

| Z value | 4 | Standard for similar compounds [3] [4] |

| Density (calculated) | 1.75-1.85 g/cm³ | Based on molecular weight and volume [3] [4] |

| Bond Length C=O (Å) | 1.22-1.24 | Standard aldehyde C=O length [3] [5] |

| Bond Length C-Br (Å) | 1.89-1.91 | Standard aromatic C-Br length [3] [5] |

| Bond Length C-Cl (Å) | 1.73-1.75 | Standard aromatic C-Cl length [3] [5] |

| Bond Length C-F (Å) | 1.35-1.37 | Standard aromatic C-F length [3] [5] |

Intermolecular Interactions and Crystal Packing

The crystal structure is stabilized by halogen-halogen interactions and weak hydrogen bonding between the aldehyde hydrogen and electronegative halogen atoms [3]. Similar to 2-bromo-5-fluorobenzaldehyde, short Br⋯F interactions are anticipated at distances of approximately 3.2-3.4 Å, contributing to the overall crystal stability [3]. Offset face-to-face π-stacking interactions between aromatic rings are also expected, with centroid-centroid distances of approximately 3.8-3.9 Å [3].

Spectroscopic Characterization

Infrared Spectral Signatures and Density Functional Theory Correlations

Carbonyl Stretching Vibrations

The most characteristic infrared absorption of 2-bromo-6-chloro-4-fluorobenzaldehyde occurs in the carbonyl stretching region at 1700-1710 cm⁻¹ [6] [7]. This frequency range is consistent with aromatic aldehydes and reflects the electron-withdrawing effects of the multiple halogen substituents [8] [9]. The strong intensity of this absorption band makes it the primary diagnostic feature for structural identification [6] [7].

Aromatic and Aliphatic Carbon-Hydrogen Stretching

Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region with weak to medium intensity [8] [10]. The aldehyde C-H stretch is observed at 2820-2850 cm⁻¹, displaying medium intensity and characteristic of the formyl hydrogen [10] [11]. These assignments are supported by potential energy distribution analysis and normal coordinate calculations [5] [12].

Halogen-Sensitive Vibrational Modes

The C-F stretching vibration produces a strong absorption at 1220-1280 cm⁻¹, characteristic of aromatic fluorine substitution [10] [13]. The C-Cl stretching mode appears at 750-850 cm⁻¹ with medium intensity, while the C-Br stretching vibration occurs at 550-650 cm⁻¹ [14] [10]. These frequencies are mass-dependent and provide definitive evidence for the specific halogen substitution pattern [14] [13].

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment Basis |

|---|---|---|---|

| C=O stretch (aldehyde) | 1700-1710 | Very Strong | Characteristic aldehyde stretch [6] [7] |

| C-H stretch (aromatic) | 3000-3100 | Weak-Medium | Aromatic C-H stretching [8] [10] |

| C-H stretch (aldehyde) | 2820-2850 | Medium | Aldehyde C-H stretching [10] [11] |

| C=C stretch (aromatic) | 1580-1620 | Medium-Strong | Aromatic ring vibrations [8] [9] |

| C-F stretch | 1220-1280 | Strong | C-F bond stretching [10] [13] |

| C-Cl stretch | 750-850 | Medium | C-Cl bond stretching [14] [10] |

| C-Br stretch | 550-650 | Medium | C-Br bond stretching [14] [10] |

| C-H bend (in-plane) | 1100-1300 | Medium | In-plane bending modes [8] [9] |

| C-H bend (out-of-plane) | 800-900 | Medium-Strong | Out-of-plane bending modes [8] [9] |

| Ring deformation | 600-800 | Weak-Medium | Skeletal vibrations [8] [9] |

Density Functional Theory Computational Validation

B3LYP/6-311+G(d,p) calculations provide excellent correlation with experimental infrared frequencies when applied with a scaling factor of 0.961 [5] [12]. The calculated harmonic frequencies systematically overestimate experimental values by approximately 4-6%, necessitating the use of established scaling factors [15] [13]. Anharmonic corrections using second-order vibrational perturbation theory improve agreement with experimental data to within ±5 cm⁻¹ for most vibrational modes [13].

Nuclear Magnetic Resonance Chemical Shift Patterns in Polyhalogenated Systems

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 2-bromo-6-chloro-4-fluorobenzaldehyde exhibits three distinct resonance regions [16] [17]. The aldehyde proton appears as a singlet at δ 9.8-10.2 ppm, experiencing significant deshielding due to the combined electron-withdrawing effects of the multiple halogen substituents [17] [18]. This chemical shift is downfield compared to benzaldehyde (δ 10.00 ppm) due to the cumulative inductive effects of bromine, chlorine, and fluorine [17].

Aromatic Proton Resonances

The aromatic region displays two distinct multipets corresponding to H-3 (δ 7.4-7.8 ppm) and H-5 (δ 7.2-7.6 ppm) [17] [18]. The H-3 proton experiences greater deshielding due to its proximity to the bromine substituent, while H-5 is influenced by both chlorine and fluorine substituents [18] [19]. The coupling patterns reflect ortho coupling (J = 7-8 Hz) and meta coupling (J = 1-2 Hz) typical of substituted benzaldehyde systems [17].

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the electronic environment of each carbon atom [20] [21]. The carbonyl carbon (C-1) appears at δ 189-195 ppm, consistent with aromatic aldehydes [17]. The halogen-substituted carbons exhibit characteristic chemical shifts: C-2 (Br-substituted) at δ 115-125 ppm, C-4 (F-substituted) at δ 160-170 ppm with fluorine coupling (J = 250 Hz), and C-6 (Cl-substituted) at δ 135-145 ppm [20] [17].

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Halogen Effect |

|---|---|---|---|

| C-1 (CHO carbon) | 189-195 | - | Slight deshielding by electron-withdrawing groups [17] |

| C-2 (Br-substituted) | 115-125 | - | Strong deshielding by Br substitution [17] |

| C-3 (aromatic) | 130-135 | 7.4-7.8 | Moderate deshielding [17] [18] |

| C-4 (F-substituted) | 160-170 (d, J = 250 Hz) | - | Strong deshielding with F coupling [20] [17] |

| C-5 (aromatic) | 110-120 | 7.2-7.6 | Moderate deshielding [17] [18] |

| C-6 (Cl-substituted) | 135-145 | - | Strong deshielding by Cl substitution [17] |

| Aldehyde H | - | 9.8-10.2 | Deshielding by multiple electron-withdrawing groups [17] [18] |

| H-3 (aromatic) | - | 7.4-7.8 | Downfield shift due to halogen effects [17] [18] |

| H-5 (aromatic) | - | 7.2-7.6 | Moderate downfield shift [17] [18] |

Halogen-Induced Chemical Shift Effects

The multiple halogen substituents create a complex electronic environment that significantly influences chemical shift patterns [20] [17]. Fluorine substitution produces the most pronounced deshielding effect due to its high electronegativity and strong inductive effect [18] [19]. Bromine and chlorine also contribute to downfield shifts through their electron-withdrawing properties, with the magnitude of effect correlating with electronegativity and proximity to the observed nucleus [17] [18].

Thermodynamic Stability and Decomposition Pathways

Thermal Stability Assessment

2-Bromo-6-chloro-4-fluorobenzaldehyde exhibits limited thermal stability with decomposition onset occurring below 150°C under ambient atmospheric conditions . The compound is particularly susceptible to oxidative degradation in the presence of air and moisture, leading to the formation of corresponding benzoic acid derivatives . Storage under inert atmosphere at 2-8°C is essential for maintaining chemical integrity over extended periods [2] [24].

Primary Decomposition Mechanisms

The thermal decomposition follows multiple competing pathways depending on temperature and atmospheric conditions [25] . Carbon-halogen bond cleavage represents the primary decomposition route, with C-Br bonds being the most labile (onset at 180-220°C), followed by C-Cl bonds (220-260°C), and C-F bonds (280-320°C) [26]. These bond dissociation energies reflect the relative strength of carbon-halogen bonds in aromatic systems .

Oxidative Decomposition Pathways

Atmospheric oxidation occurs readily at temperatures as low as 150-180°C, converting the aldehyde functionality to carboxylic acid derivatives . This process is catalyzed by trace metals and accelerated by UV light exposure . The oxidation mechanism involves hydrogen abstraction from the formyl carbon followed by oxygen insertion and subsequent oxidation to the carboxylic acid .

| Decomposition Pathway | Onset Temperature (°C) | Products | Mechanism | Relative Stability |

|---|---|---|---|---|

| C-Br bond cleavage | 180-220 | HBr + aromatic radical | Homolytic C-Br bond dissociation | Least stable |

| C-Cl bond cleavage | 220-260 | HCl + aromatic radical | Homolytic C-Cl bond dissociation | Moderately stable |

| C-F bond cleavage | 280-320 | HF + aromatic radical | Homolytic C-F bond dissociation | Most stable |

| Aldehyde oxidation | 150-180 | Benzoic acid derivatives | Oxidative decomposition | Unstable in air |

| Dehalogenation | 200-250 | Benzaldehyde derivatives | Sequential dehalogenation | Variable |

| Ring fragmentation | 300-350 | Small molecular fragments | Thermal fragmentation | Stable below 300°C |

Thermodynamic Parameters

The estimated thermodynamic properties include a density of 1.7-1.8 g/cm³ and a boiling point of 260-265°C under standard atmospheric pressure [26]. The flash point is estimated at 110-115°C, classifying the compound as combustible rather than highly flammable [26]. The vapor pressure remains below 0.1 mmHg at 25°C, indicating low volatility under ambient conditions [26].

Stability Enhancement Strategies

Chemical stability can be significantly improved through proper storage conditions including inert atmosphere packaging, exclusion of light, and temperature control [2] [24]. Antioxidant additives and metal chelating agents may further enhance long-term stability by preventing catalytic decomposition . Refrigerated storage at 2-8°C reduces decomposition rates by more than 50% over a six-month period compared to room temperature storage .

| Property | Value | Reference |

|---|---|---|

| Density (g/cm³) | 1.7-1.8 (estimated) | [26] |

| Boiling Point (°C) | 260-265 (estimated) | [26] |

| Flash Point (°C) | 110-115 (estimated) | [26] |

| Vapor Pressure (mmHg at 25°C) | < 0.1 (estimated) | [26] |

| Thermal Stability Temperature (°C) | < 150 | |

| Decomposition Onset (°C) | > 200 (estimated) |